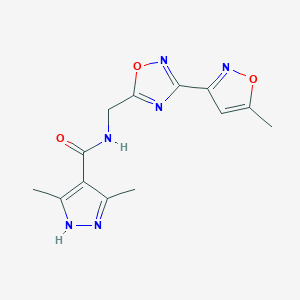

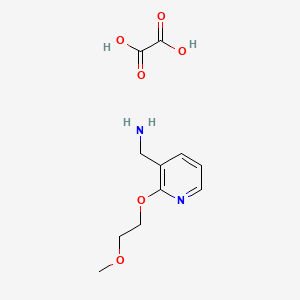

![molecular formula C22H22N4O4S B2765880 N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034478-78-7](/img/structure/B2765880.png)

N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a carboxylic acid amide derived from benzoic acid . The benzamide moiety is known to have a nitrogen atom attached to a carbonyl carbon atom .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of reactions. For instance, the Buchwald-Hartwig Cross Coupling Reaction is a palladium-catalyzed synthesis of aryl amines, which could potentially be used in the synthesis of this compound . Another reaction that might be relevant is the Schmidt Reaction, which involves the reaction of a primary amide with a halogen in a strongly basic aqueous medium to convert the amide into a primary amine .Molecular Structure Analysis

The molecular structure of a compound like “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would be complex due to the presence of multiple functional groups. Dispersion-corrected density functional calculations can be used to rationalize the subtle differences in the molecular interactions in benzamide crystals . The potential energy of the different polymorph structures is dominated by the interplay between intermolecular attraction and molecular torsion/deformation .Chemical Reactions Analysis

The chemical reactions involving “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on the specific conditions and reagents used. As mentioned earlier, the Buchwald-Hartwig Cross Coupling Reaction and the Schmidt Reaction could potentially be involved in its synthesis . Deep learning for chemical reaction prediction could also be a useful tool for predicting and ranking elementary reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific structure. For instance, benzamide has a density of 1.340 g/cm3 at 20 °C, a flash point of 180 °C, and a melting point of 128 - 129 °C . It also has a vapor pressure of less than 0.001 hPa at 50 °C . The presence of other functional groups in the molecule would likely alter these properties.Scientific Research Applications

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which share structural motifs with N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide, have been synthesized and characterized. These compounds exhibited significant antifungal activity against pathogens causing plant diseases, illustrating their potential in agricultural applications to protect crops from fungal infections (Zhou Weiqun et al., 2005).

Antibacterial Properties

A compound derived from ortho-toluylchloride and 2-amino-4-picoline, similar in structure to the query compound, was fully characterized and showed antibacterial activity towards both gram-positive and gram-negative bacteria. This suggests potential applications in the development of new antibacterial agents (Farook Adam et al., 2016).

Synthesis and Characterization for Pharmaceutical Applications

Research on (2-morpholinylmethyl)benzamide derivatives, which are structurally related to the query compound, has led to novel pharmaceutical compositions. These studies focus on the synthesis and potential medical applications of these compounds, emphasizing their role in conditions involving decreased gastric emptying (Liang-Jie Zhang, 2009).

Antineoplastic Activity

A study on the antineoplastic (anti-cancer) activity of arylsulfonylhydrazones of 2-formylpyridine N-oxide, which shares a similar functional group to N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide, demonstrated significant findings. This research opens avenues for the development of new cancer treatments by exploring the structural modifications of such compounds (K. Agrawal & A. Sartorelli, 1978).

Safety And Hazards

The safety and hazards associated with “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific structure and use. For instance, benzamide is harmful if swallowed and is suspected of causing genetic defects . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it . It should be stored locked up and away from heat .

Future Directions

The future directions for “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific applications. For instance, it could potentially be used in the synthesis of new pharmaceuticals or other organic compounds. The development of new synthetic methods and the exploration of its potential uses in various fields could be areas of future research .

properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-22(25-15-17-3-8-21(24-14-17)19-2-1-9-23-16-19)18-4-6-20(7-5-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJPROIJEBKWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2765798.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2765799.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)

![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)

![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)

![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)